3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzene ring linked via an amide bond to a phenyl group substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. The trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and binding affinity due to its electron-rich aromatic system and steric bulk . The dihydropyridazin ring introduces a heterocyclic element that may contribute to hydrogen bonding or π-π interactions in biological targets.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-19(25)9-8-16(23-24)13-6-5-7-15(10-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFNDCOLRLIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from 3,4,5-trimethoxybenzaldehyde, which is prepared via aromatic substitution of p-cresol with bromine, followed by nucleophilic substitution with sodium methoxide.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring is formed through cyclization reactions involving appropriate precursors, such as hydrazine derivatives and diketones.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the pyridazinone derivative using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer agent, given the bioactivity of the trimethoxyphenyl group in inhibiting proteins like tubulin and heat shock protein 90 (Hsp90).
Biological Studies: It can be used to study enzyme inhibition and protein interactions, particularly those involving thioredoxin reductase (TrxR) and histone lysine-specific demethylase 1 (HLSD1).
Pharmaceutical Development: The compound’s ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents against diseases like cancer, bacterial infections, and viral infections.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets:
Tubulin Inhibition: The trimethoxyphenyl group binds to the colchicine binding site on tubulin, preventing microtubule polymerization and disrupting cell division.
Hsp90 Inhibition: The compound inhibits Hsp90, a chaperone protein involved in stabilizing and activating many oncogenic proteins.
Enzyme Inhibition: It inhibits enzymes like TrxR and HLSD1, affecting redox balance and epigenetic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Trimethoxybenzamide vs. Sulfonamide/Thiophene (BG15149):
The target compound’s trimethoxybenzamide group likely confers greater lipophilicity compared to BG15149’s thiophene sulfonamide, which may improve membrane permeability but reduce aqueous solubility .
Dihydropyridazin vs.
Substituent Effects on Bioactivity:
- PBX2’s fused pyrrolo-oxazin system (vs. the target’s phenyl-dihydropyridazin) suggests divergent binding modes due to differences in ring strain and π-stacking capacity .
- The dichlorophenyl ether in CAS 1581304-48-4 highlights how halogenation can enhance receptor affinity through hydrophobic interactions, though this may increase toxicity risks .
Research Findings and Implications
- Structural Determinants of Activity: The trimethoxy group is critical for receptor engagement in analogs like PBX2, while the dihydropyridazin moiety may stabilize binding via tautomerism or dipole interactions .
- Synthetic Accessibility: Compounds like BG15149 and CAS 149231-64-1 demonstrate that modular synthesis (e.g., sulfonamide or methyl substitutions) allows for rapid diversification of lead structures .
Biological Activity
3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a compound that has gained attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Synthesis
The synthesis of this compound involves multiple steps typically including the formation of the pyridazine ring and subsequent modifications to introduce the methoxy and amide functionalities. Various methods have been reported for synthesizing similar compounds with varying yields and purities.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have shown that derivatives of 3,4,5-trimethoxybenzene can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, a study found that compounds related to the target compound demonstrated cytotoxic effects against acute myeloid leukemia (AML) cell lines through mechanisms involving the inhibition of NADPH oxidase 4 (Nox4) and disruption of microtubule dynamics .
Antimicrobial Activity
Compounds with similar thiazole and pyridazine structures have been investigated for their antimicrobial properties. For example, derivatives were tested against various human pathogenic microorganisms using standard methods. The results indicated a strong correlation between structural modifications (like electron-withdrawing groups) and enhanced antimicrobial activities .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with the assembly of microtubules, which is critical for cell division.
- Nox4 Inhibition : The inhibition of Nox4 contributes to reduced oxidative stress in cancer cells, leading to decreased proliferation rates.
- Antimicrobial Mechanisms : The structural components may disrupt bacterial cell walls or inhibit vital metabolic pathways.
Case Studies
Several studies have reported on the biological activity of related compounds:
- Cytotoxic Activity Study : A study evaluated various derivatives for their cytotoxic effects on AML cells and found that certain structural features significantly enhanced activity. The most potent derivatives displayed IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : Compounds were tested against a panel of bacteria and fungi. Results showed that modifications in substituents significantly influenced antimicrobial potency, with some derivatives exhibiting activity against resistant strains .
Data Summary
| Compound Name | Activity Type | IC50 Value | Mechanism |
|---|---|---|---|
| 3,4,5-trimethoxybenzamide derivative | Cytotoxicity | <10 µM | Tubulin inhibition |
| Similar thiazole derivative | Antimicrobial | Variable | Cell wall disruption |
Q & A
Q. Methodological Tools :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and verify methoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolve stereochemical uncertainties .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Advanced Tip : Use 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals in complex aromatic regions .
How can researchers design experiments to evaluate the compound’s biological activity in pharmacological studies?
Advanced Research Question
- In vitro assays :
- Dose-response curves (e.g., IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition assays : Target kinases or proteases linked to the pyridazinyl moiety .
- Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls .
- Statistical design : Use randomized block designs with replicates to account for variability .
Q. Example Experimental Setup :
| Parameter | Details | Reference |
|---|---|---|
| Cell lines | MCF-7, A549, HEK293 | |
| Concentration range | 0.1–100 µM | |
| Assay duration | 24–72 hours | |
| Replicates | n = 4–6 per group |
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
- Source analysis : Compare assay conditions (e.g., cell line origins, serum concentrations) .
- Metabolic stability : Test for degradation in culture media via LC-MS .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation .
- Orthogonal assays : Validate findings with alternative methods (e.g., Western blot vs. ELISA) .
Case Study : Discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
What computational methods are suitable for studying this compound’s molecular interactions?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., COX-2, EGFR) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Corstruct models using descriptors like logP, polar surface area, and H-bond donors .
Q. Key Software :
- PyMOL for visualization of docking poses.
- AMBER for force field parameterization .
How can researchers ensure compound stability during storage and experimental use?
Basic Research Question
- Storage conditions : -20°C in airtight, light-protected vials with desiccants .
- Solubility testing : Pre-screen in PBS, DMSO, or ethanol to avoid precipitation .
- Stability assays : Monitor degradation via HPLC at 0, 24, and 48 hours under experimental conditions .
Q. Stability Data Example :
| Condition | Degradation (%) at 48h | Reference |
|---|---|---|
| PBS (pH 7.4) | <5% | |
| Cell culture media | 12% |
What strategies can elucidate structure-activity relationships (SAR) for analogs of this compound?
Advanced Research Question
- Functional group modulation : Synthesize derivatives with varied methoxy or pyridazinyl substituents .
- Pharmacophore mapping : Identify critical moieties (e.g., 3,4,5-trimethoxybenzamide) via 3D-QSAR .
- Biological testing : Compare IC₅₀ values across analogs to link structural changes to activity .
Q. SAR Table Example :
| Analog Modification | IC₅₀ (µM) | Activity Trend | Reference |
|---|---|---|---|
| Methoxy → Hydroxy | 45.2 | ↓ 80% | |
| Pyridazinyl → Thienyl | 8.7 | ↑ 3x |
What advanced pharmacological models are recommended for in vivo testing?
Advanced Research Question
- Xenograft models : Evaluate antitumor efficacy in nude mice with human tumor implants .
- PK/PD studies : Measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS .
- Toxicology screening : Assess liver/kidney function markers (ALT, creatinine) in rodent models .
Q. Example PK Parameters :
| Parameter | Value | Reference |
|---|---|---|
| t₁/₂ (plasma) | 6.2 hours | |
| Bioavailability | 38% (oral) |
How can environmental fate and ecotoxicology be assessed for this compound?
Advanced Research Question
Q. Environmental Data :
| Property | Predicted Value | Reference |
|---|---|---|
| logKow | 2.8 | |
| Bioconcentration Factor (BCF) | 120 |
What mechanistic studies are critical to understanding off-target effects?
Advanced Research Question
- Proteomics profiling : Use SILAC or TMT labeling to identify off-target protein interactions .
- CYP450 inhibition assays : Screen for metabolic interference (e.g., CYP3A4) .
- Transcriptomics : RNA-seq to detect gene expression changes in treated vs. control cells .
Q. Example Off-Targets :
| Target | Inhibition (%) | Reference |
|---|---|---|
| CYP3A4 | 65 | |
| hERG channel | 22 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
